1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group.
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: This compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-methylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.
1-(4-ethylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with molecular targets.
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and biological activity.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19(24)21-17-6-4-3-5-16(17)20/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHZZOTUYAQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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